molecular formula C15H16N2O4S B13513223 2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid

2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid

Cat. No.: B13513223
M. Wt: 320.4 g/mol
InChI Key: MOQZNNDIUAAZES-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The phenyl group and the thiazole ring can participate in various substitution reactions, such as electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-phenylthiazole: Lacks the Boc-protected amino group and carboxylic acid.

    2-(tert-butoxycarbonylamino)-4-phenylthiazole: Similar structure but without the carboxylic acid group.

    2-(tert-butoxycarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylic acid methyl ester: The carboxylic acid is esterified.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(20)17-13-16-10(11(22-13)12(18)19)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,19)(H,16,17,20)

InChI Key

MOQZNNDIUAAZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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